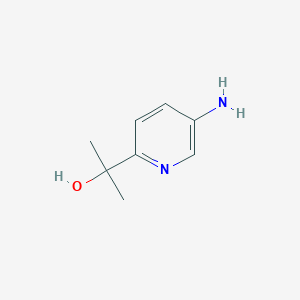![molecular formula C27H27Cl3N6 B8198653 4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride](/img/structure/B8198653.png)
4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is a complex organic compound characterized by the presence of multiple amidine groups. This compound belongs to the class of carboxamidines, which are known for their diverse applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride typically involves multi-step organic reactions. One common approach is the reaction of 4-carbamimidoylphenyl derivatives with terphenyl compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- **(2R)-[(4-carbamimidoylphenyl)amino]{5-ethoxy-2-fluoro-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}acetic acid
- **(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yl}oxy)phenyl]propanoic acid
- **(4-benzylpiperidin-1-yl)-(5-amidinomethyl-3aH-indol-2-yl)methanone
Uniqueness
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is unique due to its specific structural arrangement and the presence of multiple amidine groups.
特性
IUPAC Name |
4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.3ClH/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;/h1-15H,(H3,28,29)(H3,30,31)(H3,32,33);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIXXFSZATAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl3N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)

![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5(6H)-one](/img/structure/B8198615.png)
![4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline](/img/structure/B8198618.png)




![4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline](/img/structure/B8198643.png)


